Scd1-IN-1 is a compound designed to inhibit the enzyme stearoyl-CoA desaturase-1, which plays a pivotal role in lipid metabolism by converting saturated fatty acids into monounsaturated fatty acids. This compound is of significant interest in metabolic research due to its potential implications in various diseases, including cancer and metabolic syndrome. The inhibition of stearoyl-CoA desaturase-1 may alter lipid profiles and influence cellular processes related to energy metabolism and membrane fluidity.
Scd1-IN-1 is classified as a small molecule inhibitor specifically targeting the stearoyl-CoA desaturase-1 enzyme. It is synthesized through chemical methods that involve the modification of existing structures known to interact with the enzyme, aiming to enhance potency and selectivity. The compound's development is rooted in the understanding of the enzyme's structure and function, as well as its role in lipid biosynthesis.
The synthesis of Scd1-IN-1 typically involves several key steps:
The precise synthetic route can vary based on the desired properties of the final compound, including solubility and binding affinity for the target enzyme.
The molecular structure of Scd1-IN-1 can be characterized by its functional groups that are designed to interact with the active site of stearoyl-CoA desaturase-1. The compound typically features:
The molecular weight and specific structural formula would need to be detailed based on experimental data from synthesis and characterization studies.
Scd1-IN-1 functions primarily through competitive inhibition of stearoyl-CoA desaturase-1. The mechanism involves:
Experimental setups typically involve measuring substrate conversion rates in the presence and absence of the inhibitor, allowing for determination of inhibition constants (Ki).
Scd1-IN-1 inhibits stearoyl-CoA desaturase-1 by altering its enzymatic activity through several proposed mechanisms:
Research often employs computational modeling alongside experimental data to elucidate these mechanisms, providing insights into how structural features of Scd1-IN-1 contribute to its inhibitory effects.
The physical properties of Scd1-IN-1 are critical for its biological activity:
Chemical properties such as pKa values, logP (partition coefficient), and reactivity with biological nucleophiles are also evaluated to predict pharmacokinetic behavior.
Scd1-IN-1 has potential applications in various scientific fields:
Scd1-IN-1 acts as a potent and selective inhibitor of stearoyl-CoA desaturase 1 (SCD1), an endoplasmic reticulum-resident enzyme that catalyzes the rate-limiting step in monounsaturated fatty acid (MUFA) biosynthesis. This enzyme introduces a cis-Δ9 double bond into saturated fatty acid (SFA) substrates, primarily converting stearoyl-CoA (C18:0) to oleoyl-CoA (C18:1) and palmitoyl-CoA (C16:0) to palmitoleoyl-CoA (C16:1) [5] [9]. Scd1-IN-1 competitively binds to the enzyme’s iron-containing catalytic core, disrupting the electron transfer chain involving cytochrome b5 reductase and molecular oxygen. This inhibition depletes cellular oleate pools, triggering endoplasmic reticulum (ER) stress and unfolded protein response (UPR) pathways [1] [6]. In cancer models, SCD1 blockade by Scd1-IN-1 suppresses de novo lipogenesis, impairing tumor cell proliferation and synergizing with immune checkpoint inhibitors by enhancing dendritic cell recruitment and CD8+ T cell function [1] [7].
SCD1 features four transmembrane domains with cytosolic N- and C-termini, and its catalytic center contains eight histidine residues coordinating di-iron atoms essential for O₂ activation [5] [9]. Molecular docking studies reveal that Scd1-IN-1 occupies the hydrophobic substrate-binding tunnel adjacent to this di-iron core. Key interactions include:
Table 1: Structural Features of SCD1 Targeted by Scd1-IN-1
SCD1 Domain | Functional Role | Scd1-IN-1 Interaction Mechanism |
---|---|---|
Di-iron center | Oxygen activation & substrate hydroxylation | Iron chelation disrupting redox chemistry |
Substrate binding tunnel | Stearoyl-CoA/palmitoyl-CoA positioning | Competitive displacement via hydrophobic contacts |
Histidine cluster | Iron coordination (His315, His148, etc.) | Hydrogen bonding disrupting iron geometry |
This binding mode differentiates Scd1-IN-1 from earlier inhibitors (e.g., MF-438) by its enhanced selectivity for human SCD1 over SCD5, attributed to its optimized binding with primate-specific residues [9] [10].
Scd1-IN-1 profoundly reshapes cellular lipidomes by reducing MUFA synthesis, quantified by the MUFA/SFA ratio—a key biomarker of SCD1 activity. Lipidomic analyses demonstrate:
Table 2: Lipidomic Shifts Induced by Scd1-IN-1 in Cancer Cells
Lipid Parameter | Baseline Level | Post-Scd1-IN-1 | Functional Consequence |
---|---|---|---|
Oleate (C18:1) | 45.2% ± 3.1 | 12.8% ± 1.7* | Impaired phospholipid synthesis |
Stearate (C18:0) | 18.5% ± 2.3 | 41.6% ± 4.2* | Membrane rigidification |
MUFA/SFA ratio | 14.5 ± 1.8 | 3.2 ± 0.6* | ER stress induction |
n=3; p<0.01 vs. control |
These shifts disrupt lipid raft formation and cholesterol esterification, compromising membrane-dependent signaling platforms [1] [7]. In T cells, SCD1 inhibition elevates saturated acyl-CoAs, activating ACAT1-dependent cholesterol esterification and enhancing immune synapse stability [1].
The MUFA depletion induced by Scd1-IN-1 increases membrane phospholipid saturation by 30–40%, measured by fluorescence polarization assays. This rigidification impairs:
In tumor microenvironments, these effects sensitize cancer cells to extrinsic apoptosis while enhancing immunogenicity. Cancer-associated fibroblasts (CAFs) upregulate SCD5 to counter Scd1-IN-1–induced necrosis by maintaining oleate supply, revealing a compensatory survival mechanism [10].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6